molecular formula C17H18N6S B2827809 4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2380085-79-8

4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2827809
CAS No.: 2380085-79-8
M. Wt: 338.43
InChI Key: NYXWYKGGWPDWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that features a unique combination of pyrimidine and thieno[3,2-d]pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimalarial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step procedures. One common method includes the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of pyrimidine and thieno[3,2-d]pyrimidine rings, which confer distinct biological activities. Its ability to inhibit both Plasmodium falciparum and protein kinases makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-2-12(1)14-9-15(20-10-19-14)22-4-6-23(7-5-22)17-16-13(3-8-24-16)18-11-21-17/h3,8-12H,1-2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXWYKGGWPDWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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